molecular formula C8H7ClO5 B13954548 2-(Chloroacetyl)-3-hydroxy-6-(hydroxymethyl)-4H-pyran-4-one CAS No. 89938-66-9

2-(Chloroacetyl)-3-hydroxy-6-(hydroxymethyl)-4H-pyran-4-one

Cat. No.: B13954548
CAS No.: 89938-66-9
M. Wt: 218.59 g/mol
InChI Key: RXYXZFCUSKCKBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Chloroacetyl)-3-hydroxy-6-(hydroxymethyl)-4H-pyran-4-one is a heterocyclic compound with a pyran ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Chloroacetyl)-3-hydroxy-6-(hydroxymethyl)-4H-pyran-4-one typically involves the reaction of chloroacetyl chloride with a suitable pyran derivative. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in this synthesis include chloroacetyl chloride and a base such as triethylamine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(Chloroacetyl)-3-hydroxy-6-(hydroxymethyl)-4H-pyran-4-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(Chloroacetyl)-3-hydroxy-6-(hydroxymethyl)-4H-pyran-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(Chloroacetyl)-3-hydroxy-6-(hydroxymethyl)-4H-pyran-4-one involves its interaction with specific molecular targets. The chloroacetyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Chloroacetyl)-3-hydroxy-6-(hydroxymethyl)-4H-pyran-4-one is unique due to its combination of a chloroacetyl group and a pyran ring, which imparts distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various applications in research and industry.

Properties

CAS No.

89938-66-9

Molecular Formula

C8H7ClO5

Molecular Weight

218.59 g/mol

IUPAC Name

2-(2-chloroacetyl)-3-hydroxy-6-(hydroxymethyl)pyran-4-one

InChI

InChI=1S/C8H7ClO5/c9-2-6(12)8-7(13)5(11)1-4(3-10)14-8/h1,10,13H,2-3H2

InChI Key

RXYXZFCUSKCKBB-UHFFFAOYSA-N

Canonical SMILES

C1=C(OC(=C(C1=O)O)C(=O)CCl)CO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.